molecular formula C19H19N3O4 B3489020 1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

Cat. No.: B3489020
M. Wt: 353.4 g/mol
InChI Key: FWPXMQAOGQMDFJ-UHFFFAOYSA-N
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Description

1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to a piperazine ring, which is further connected to a phenyl group and an ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromoacetophenone under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.

    Hydrolysis: The ethanone moiety can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE can be compared with other similar compounds, such as:

    1-benzoyl-4-(4-nitrophenyl)piperazine: Similar structure but with a benzoyl group instead of a nitrobenzoyl group.

    1-(4-bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group instead of a nitrobenzoyl group.

    2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone: Contains a sulfonyl group and a morpholino ring, providing different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-[4-(2-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-14(23)15-6-8-16(9-7-15)20-10-12-21(13-11-20)19(24)17-4-2-3-5-18(17)22(25)26/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPXMQAOGQMDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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